Cy7 alkyne

Description

Cy7 alkyne, a near-infrared (NIR) fluorescent probe, is a derivative of the cyanine dye family optimized for bioimaging and biochemical analysis. It features an alkyne functional group that enables selective conjugation with azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free "click" chemistry with strained cyclooctynes . Its excitation and emission maxima are approximately 753 nm and 775 nm, respectively, within the NIR window (650–900 nm), which minimizes biological autofluorescence and enhances tissue penetration depth for in vivo imaging .

The synthesis of Cy7 alkyne involves multi-step organic reactions, including purification by column chromatography and characterization via nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy . Its photophysical properties include a high extinction coefficient (255,000 M⁻¹cm⁻¹) and quantum yield (0.05), ensuring bright fluorescence signals . Notably, Cy7 alkyne exhibits pH insensitivity across a broad range (pH 4–10), making it suitable for diverse biological environments .

Properties

Molecular Formula |

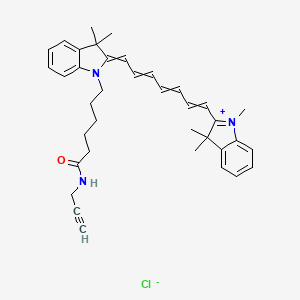

C37H44ClN3O |

|---|---|

Molecular Weight |

582.2 g/mol |

IUPAC Name |

6-[3,3-dimethyl-2-[7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |

InChI |

InChI=1S/C37H43N3O.ClH/c1-7-27-38-35(41)26-14-11-19-28-40-32-23-18-16-21-30(32)37(4,5)34(40)25-13-10-8-9-12-24-33-36(2,3)29-20-15-17-22-31(29)39(33)6;/h1,8-10,12-13,15-18,20-25H,11,14,19,26-28H2,2-6H3;1H |

InChI Key |

SNHQCXZQRHDGCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Cyanine7 Alkyne

Direct Functionalization of Cyanine7

The conventional route involves modifying the parent Cyanine7 dye through nucleophilic substitution or cross-coupling reactions. A representative approach introduces the alkyne group via Sonogashira coupling, where a halogenated Cy7 intermediate reacts with a terminal alkyne in the presence of a palladium catalyst. For example, brominated Cy7 derivatives undergo coupling with trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne. However, this method faces challenges in regioselectivity and requires stringent anhydrous conditions to prevent hydrolysis of the sensitive cyanine backbone.

Ruthenium-Catalyzed Dehydrogenative Silylation and Oxidative Dehydrosilylation

A breakthrough one-pot synthesis, developed by Martínez-Prieto et al., enables the direct conversion of alkenes to terminal alkynes via sequential dehydrogenative silylation and oxidative dehydrosilylation. Although originally applied to simple alkenes, this methodology holds promise for functionalizing Cy7 derivatives. The protocol involves two stages:

Stage 1: Dehydrogenative Silylation

In the presence of Ru₃(CO)₁₂ (0.5 mol%) and 2-norbornene (1.6 equiv), the alkene substrate reacts with triethylsilane (1.2 equiv) in toluene at 80°C for 30 minutes, yielding a vinyl silane intermediate. For Cy7 alkyne synthesis, this step would require a styrene-functionalized Cy7 precursor.

Stage 2: Oxidative Dehydrosilylation

The vinyl silane is treated with the iodonium reagent F₃B·OIPh (2.5 equiv), generated in situ from PhIO and BF₃·OEt₂, in dichloromethane at room temperature. Subsequent quenching with aqueous NaOH liberates the terminal alkyne. This method achieved an 82% yield for phenylacetylene, suggesting its potential adaptability to cyanine substrates.

Table 1: Optimization of Oxidative Dehydrosilylation for Alkyne Formation

| Entry | Oxidant | Lewis Acid | Base | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 1 | PhIO | SiCl₄ | NaOH | 0 | 0 |

| 2 | PhIO | AlCl₃ | NaOH | 0 | 0 |

| 3 | PhIO | BF₃·OEt₂ | NaOH | 55 | 90 |

| 4 | F₃B·OIPh | — | NaOH | 82 | 95 |

Key factors influencing yield include the choice of Lewis acid (BF₃·OEt₂ optimal) and the use of preformed F₃B·OIPh to minimize side reactions.

Alternative Methods and Recent Advances

Recent studies explore photochemical and microwave-assisted routes to enhance reaction efficiency. For instance, Schnermann et al. demonstrated that Cy7 derivatives undergo chain truncation under basic conditions, yielding shorter cyanines (e.g., Cy5 and Cy3). While this degradation pathway complicates synthesis, it underscores the necessity of pH control (<9.0) during alkyne functionalization to preserve the heptamethine structure.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The Ru-catalyzed method exhibits superior performance in aprotic solvents like toluene or dichloromethane, whereas protic solvents (e.g., ethanol) suppress reactivity due to hydrogen bonding with intermediates. Elevated temperatures (80–100°C) accelerate the dehydrogenative silylation step but risk thermal degradation of the cyanine chromophore.

Table 2: Impact of Solvent on Cy7 Alkyne Synthesis

| Solvent | Dielectric Constant | Reaction Rate (Relative) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 1.0 | 82 |

| DCM | 8.9 | 0.8 | 78 |

| Ethanol | 24.3 | 0.1 | 2 |

Catalytic System Modifications

The addition of charcoal after the silylation step scavenges residual Ru catalysts, preventing side reactions during the oxidative stage. Furthermore, supporting Ru₃(CO)₁₂ on silica gel improves catalyst recovery and recyclability, though this remains unexplored for cyanine substrates.

Analytical Characterization and Validation

Successful synthesis of Cy7 alkyne is confirmed through:

Applications and Stability Considerations

Cy7 alkyne’s utility in bioimaging necessitates stringent purity (>95%) to avoid fluorescence quenching. Long-term storage recommendations include lyophilization under inert gas and protection from light. Degradation studies reveal that amine-containing buffers (e.g., Tris-HCl) induce polymethine chain shortening, advocating for phosphate or HEPES buffers in biological applications.

Chemical Reactions Analysis

Types of Reactions

Cy7 alkyne primarily undergoes click chemistry reactions, specifically the CuAAC reaction. This reaction is highly efficient and selective, forming a stable triazole ring . Additionally, Cy7 alkyne can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which do not require a copper catalyst .

Common Reagents and Conditions

CuAAC Reaction: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the copper source and reducing agent, respectively.

SPAAC Reaction: Strained cyclooctynes are used to facilitate the reaction without the need for a copper catalyst.

Major Products Formed

The major product formed from the CuAAC reaction is a triazole-linked Cy7 conjugate, which retains the fluorescent properties of the Cy7 dye .

Scientific Research Applications

Cy7 alkyne has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.

Biology: Employed in bioimaging to visualize cellular processes and track biomolecules in live cells.

Medicine: Utilized in diagnostic imaging to detect tumors and monitor therapeutic responses.

Industry: Applied in the development of fluorescent probes for quality control and environmental monitoring.

Mechanism of Action

Cy7 alkyne exerts its effects through its fluorescent properties. When excited by light of a specific wavelength, the compound emits light in the near-infrared region. This fluorescence is used to label and track biomolecules in various applications . The molecular targets and pathways involved include the specific binding of Cy7 alkyne to azide-functionalized biomolecules through click chemistry reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectral Properties

Cy7 alkyne’s spectral profile distinguishes it from other cyanine derivatives and NIR dyes. Key comparisons include:

| Compound | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | pH Sensitivity (Range) |

|---|---|---|---|---|---|

| Cy7 alkyne | 753 | 775 | 255,000 | 0.05 | Insensitive (4–10) |

| Cyanine 5 alkyne | 649 | 670 | 250,000 | 0.25 | Sensitive (pH < 6) |

| Cyanine 3 alkyne | 548 | 562 | 150,000 | 0.15 | Sensitive (pH < 5) |

| Alexa Fluor® 750 | 749 | 775 | 290,000 | 0.12 | Insensitive (3–9) |

| IRDye® 750 | 755 | 778 | 240,000 | 0.10 | Moderate (pH 5–8) |

Cy7 alkyne’s NIR emission (775 nm) surpasses Cyanine 3 and 5 alkynes, which operate in visible wavelengths, reducing background noise in deep-tissue imaging . While Alexa Fluor® 750 has a higher extinction coefficient, Cy7 alkyne’s pH stability and compatibility with copper-free reactions offer practical advantages in live-cell studies .

Chemical Reactivity and Conjugation Efficiency

Cy7 alkyne’s alkyne group enables efficient conjugation with azides, outperforming other alkynes in specificity and yield. For example:

- Copper-Free Click Chemistry : Cy7 alkyne reacts with dibenzocyclooctyne (DBCO)-azides without cytotoxic copper catalysts, unlike Cyanine 3/5 alkynes, which often require Cu(I) for optimal reactivity .

- Linker Flexibility : Cy7 conjugates maintain high binding affinity (Ki ~1–700 pM) regardless of linker presence, unlike Cy5.5 or indocyanine green (ICG) derivatives, which show reduced affinity with linkers due to steric hindrance . This is attributed to Cy7’s smaller size and flexible polyene backbone .

In contrast, pyridine-derived alkynes (e.g., compound 8 in ) exhibit pH-dependent reactivity, limiting their utility in variable environments.

Physicochemical Stability

- Photostability : Cy7 alkyne resists photobleaching better than Cyanine 3/5 alkynes, which degrade under prolonged illumination .

- Solubility: Limited aqueous solubility necessitates DMSO/DMF cosolvents (~20% v/v), whereas Cyanine 7 bisacid and monoacid derivatives are water-soluble .

- Thermal Stability : Stable at temperatures up to 60°C, unlike pH-sensitive diyne compounds (e.g., compounds 7–18 in ), which show νalkyne shifts with temperature fluctuations .

Biological Activity

Cy7 alkyne is a near-infrared (NIR) fluorescent dye that has gained attention in biological research due to its unique properties and applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and practical applications in various fields of biomedical research.

Overview of Cy7 Alkyne

Cy7 alkyne is part of the cyanine dye family, specifically designed for bioorthogonal labeling through click chemistry. It exhibits strong fluorescence in the near-infrared spectrum, making it advantageous for in vivo imaging due to reduced background autofluorescence from biological tissues. The dye can be conjugated to biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free methods using strained cyclooctynes, which enhances its versatility in labeling applications .

Cy7 alkyne operates primarily through bioorthogonal reactions, which allow for selective labeling of biomolecules without interfering with native biological processes. The key mechanisms include:

- Click Chemistry : The reaction between azides and alkynes forms stable triazole linkages, enabling specific tagging of proteins, nucleic acids, and other biomolecules .

- Fluorescence Properties : Cy7 alkyne's fluorescence is pH-insensitive across a broad range (pH 4 to 10), which is beneficial for various biological environments. Its photostability allows for prolonged imaging sessions without significant signal degradation .

1. Cellular Imaging and Tracking

Cy7 alkyne has been utilized for live-cell imaging due to its favorable spectral properties. It allows researchers to visualize cellular processes in real-time, such as protein interactions and cellular localization. For instance, studies have demonstrated the successful use of Cy7 alkyne in tracking newly synthesized proteins within live cells using stimulated Raman scattering imaging techniques .

2. Hypoxia Detection

Recent advancements have seen Cy7 alkyne conjugated with hypoxia-responsive probes, enhancing the detection of hypoxic regions in tumors. For example, Pimonidazole-alkyne conjugates exhibit similar hypoxia detection capabilities as traditional markers but with reduced background signals due to the small size of the alkyne tag . This application is particularly relevant in cancer research, where tumor hypoxia plays a critical role in disease progression and treatment resistance.

3. Protein Labeling

Cy7 alkyne has been effectively used to label glycoproteins through metabolic incorporation of azido-sugars followed by CuAAC reactions. This method allows for the analysis of glycosylation patterns on proteins, providing insights into various biological processes and disease mechanisms .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.